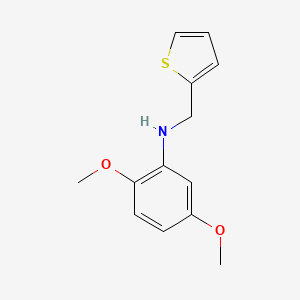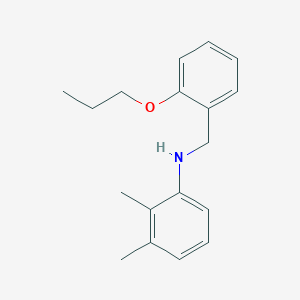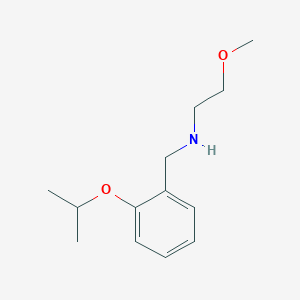![molecular formula C19H25NO B1385476 N-[2-(4-Isopropylphenoxy)ethyl]-2,6-dimethylaniline CAS No. 1040686-26-7](/img/structure/B1385476.png)
N-[2-(4-Isopropylphenoxy)ethyl]-2,6-dimethylaniline
Vue d'ensemble
Description
“N-[2-(4-Isopropylphenoxy)ethyl]-2,6-dimethylaniline” is a biochemical compound with the molecular formula C19H25NO and a molecular weight of 283.41 . It’s used for proteomics research .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 283.41 . Other physical and chemical properties like melting point, boiling point, density, etc., were not available in the sources I found.Applications De Recherche Scientifique
Photoreaction Studies
- Photoreaction in Methanol: The compound 4-allyl-2,6-dimethylaniline, which shares a structural similarity with N-[2-(4-Isopropylphenoxy)ethyl]-2,6-dimethylaniline, was studied for its behavior under irradiation in methanol. This led to the formation of various products including 4-(2'-methoxypropyl)-2,6-dimethylaniline and other derivatives (Bader & Hansen, 1979).
Chemical Characterization
Chemical Oxidation
Research on the chemical oxidation of 2,6-dimethylaniline, a closely related compound, in the Fenton process, provided insights into its degradation and the formation of various intermediates (Masomboon, Ratanatamskul, & Lu, 2009).
Electrochemical Oxidation
Another study explored the electrochemical oxidation of 2,6-dimethylaniline, revealing complete degradation under optimal conditions and identifying several degradation products (Masomboon, Ratanatamskul, & Lu, 2010).
Synthesis and Analysis
Synthesis of Analogues
A synthesis method was developed for N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, an analogue of the compound , focusing on its potential as an anticancer drug (Sharma et al., 2018).
Synthesis of Pyrrole Derivatives
The reaction between N-(4-nitrophenacyl)-3,5-dimethylaniline and ethyl acetoacetate was studied for synthesizing pyrrole derivatives, highlighting the compound's versatility in organic synthesis (Filacchioni et al., 1978).
Biological and Pharmacological Studies
Anticancer Drug Development
The synthesized compound N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was analyzed for its potential as an anticancer drug through molecular docking analysis, targeting the VEGFr receptor (Sharma et al., 2018).
Anticonvulsant Properties
N-[(dimethylphenoxy)alkyl]aminoalkanols, structurally related to the compound , were synthesized and evaluated for anticonvulsant activity in various in vivo tests, indicating the compound's relevance in the development of new pharmacological agents (Waszkielewicz et al., 2015).
Propriétés
IUPAC Name |
2,6-dimethyl-N-[2-(4-propan-2-ylphenoxy)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-14(2)17-8-10-18(11-9-17)21-13-12-20-19-15(3)6-5-7-16(19)4/h5-11,14,20H,12-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEZWDQPCLIKRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NCCOC2=CC=C(C=C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Isopropylphenoxy)ethyl]-2,6-dimethylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methoxy-N-[2-(1-naphthyl)ethyl]-1-ethanamine](/img/structure/B1385393.png)

![N-[2-(2-Chlorophenoxy)ethyl]-2,5-dimethylaniline](/img/structure/B1385398.png)
![2,4-Dichloro-N-[3-(isopentyloxy)benzyl]aniline](/img/structure/B1385399.png)



![N-[4-(2-Methoxyethoxy)benzyl]-2-methyl-2-propanamine](/img/structure/B1385407.png)
![3-Chloro-N-[2-(4-ethylphenoxy)ethyl]-4-fluoroaniline](/img/structure/B1385408.png)
![N-[2-(2-Isopropylphenoxy)ethyl]-1-naphthalenamine](/img/structure/B1385411.png)
![N-[2-(2,4-Dichlorophenoxy)ethyl]-2-fluoroaniline](/img/structure/B1385412.png)

![N-[3-(2-Phenoxyethoxy)benzyl]-1-ethanamine](/img/structure/B1385415.png)
![N-[2-(2-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B1385416.png)